molecular formula C15H13IO B1359035 2-Ethyl-3'-iodobenzophenone CAS No. 951884-88-1

2-Ethyl-3'-iodobenzophenone

Cat. No. B1359035
M. Wt: 336.17 g/mol
InChI Key: UWOCGEIAOZKRQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-3’-iodobenzophenone is a chemical compound with a molecular weight of 336.17 g/mol. It is produced in accordance with internationally recognized requirements for the development and production of reference standards .

Scientific Research Applications

Ultraviolet Absorption and Spiroconjugation

  • Research Insight : Compounds related to 2-Ethyl-3'-iodobenzophenone, such as ethylene acetal of 1,3-diphenylisoindenone, show properties of ultraviolet absorption due to spiroconjugation. This suggests potential applications in UV protection or optical materials.
  • Reference : (Holland & Jones, 1970)

Organic Synthesis

  • Research Insight : Derivatives of 2-Ethyl-3'-iodobenzophenone are used in organic synthesis. For example, reactions with ethyl 4-chloro-3-oxobutanoate and various nucleophiles lead to the formation of quinoline and acridine derivatives.
  • Reference : (Degtyarenko et al., 2007)

Synthesis of Highly Functionalized Compounds

  • Research Insight : Ethyl 2-methyl-2,3-butadienoate, a compound similar to 2-Ethyl-3'-iodobenzophenone, is used for synthesizing highly functionalized tetrahydropyridines, indicating its importance in creating complex organic molecules.
  • Reference : (Zhu et al., 2003)

Synthesis of Isophthalic Acids and Esters

  • Research Insight : The synthesis of isophthalic acids and esters, which are crucial in polymer and plastic industries, can involve derivatives of 2-Ethyl-3'-iodobenzophenone.
  • Reference : (Bodwell et al., 2003)

Synthesis of Metallomesogens

  • Research Insight : The synthesis of metallomesogenic complexes, used in advanced materials like liquid crystals, can use compounds derived from 2-Ethyl-3'-iodobenzophenone.
  • Reference : (Kovganko & Kovganko, 2013)

Cycloadditions and Reactivity Studies

  • Research Insight : 2-Ethyl-3'-iodobenzophenone derivatives are studied for their reactivity in cycloadditions, contributing to the understanding of chemical reactivity and synthesis.
  • Reference : (Huisgen et al., 2001)

properties

IUPAC Name

(2-ethylphenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO/c1-2-11-6-3-4-9-14(11)15(17)12-7-5-8-13(16)10-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOCGEIAOZKRQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-3'-iodobenzophenone

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